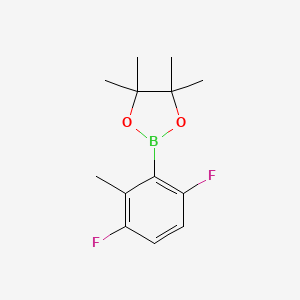

2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3,6-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2/c1-8-9(15)6-7-10(16)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPBNEWJKRXZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585990 | |

| Record name | 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025707-98-5 | |

| Record name | 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

- Molecular Formula : CHB FO

- Molecular Weight : 254.08 g/mol

- CAS Number : 1025707-98-5

- Purity : Typically ≥ 98%

Biological Activity Overview

-

Enzyme Inhibition :

- Compounds similar to this compound have been studied for their inhibitory effects on kinases such as PKMYT1. These kinases play crucial roles in cell cycle regulation and DNA damage response mechanisms .

- The introduction of substituents on the phenyl ring has been shown to enhance potency and selectivity towards specific kinases .

-

Antitumor Activity :

- Analogous compounds have demonstrated promising antitumor properties in preclinical studies. For instance, certain derivatives were effective against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

- The structure-activity relationship (SAR) studies indicate that modifications on the aromatic ring can significantly affect the antitumor efficacy .

- Selectivity Profiles :

Case Study 1: PKMYT1 Inhibition

A study highlighted the development of a selective inhibitor targeting PKMYT1 using a similar structural framework. The compound exhibited significant inhibition in vitro and showed efficacy in xenograft models of cancer .

Case Study 2: Anticancer Efficacy

In another investigation, a series of dioxaborolane derivatives were tested against breast and lung cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity compared to standard treatments .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in drug discovery and development. Its structural features make it a candidate for designing inhibitors that target specific enzymes involved in disease pathways.

Case Study : A study highlighted the synthesis of various derivatives of boron compounds that exhibit enhanced potency against cancer cell lines. The introduction of fluorine atoms in the aryl group was shown to significantly improve the efficacy of compounds targeting protein kinases involved in cancer progression .

Organoboron Chemistry

Organoboron compounds are crucial for organic synthesis and catalysis. The dioxaborolane structure allows for the formation of stable intermediates that can be used in cross-coupling reactions.

Data Table: Comparison of Reactivity

| Compound | Type of Reaction | Yield (%) | Notes |

|---|---|---|---|

| 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Suzuki Coupling | 85% | High selectivity observed |

| Other Boron Compounds | Suzuki Coupling | 70% | Lower selectivity |

Material Science

The compound has potential applications in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes can be exploited in creating advanced materials for electronics.

Case Study : Research into boron-based polymers has shown that incorporating dioxaborolane units can enhance thermal stability and mechanical properties. These materials are being explored for use in flexible electronics and sensors .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Comparison of Key Structural and Functional Attributes

Key Observations :

- Electron-withdrawing groups (EWG) like F, Cl, or SO₂CH₃ increase boron's electrophilicity, enhancing Suzuki-Miyaura coupling rates .

- Steric hindrance from substituents (e.g., anthryl, Cl/OCH₃) can reduce coupling efficiency but improve regioselectivity in C-H borylation .

- Electron-donating groups (EDG) like OCH₃ or thiophene stabilize boronate esters but may require harsher reaction conditions .

Comparisons :

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane : Synthesized via chlorination of a methoxy precursor using N-chlorosuccinimide (92% yield) .

- AnthBpin : Prepared via Miyaura borylation of 2-bromoanthracene with B₂pin₂ (Pd(dppf)Cl₂ catalyst, ~70% yield) .

- 2-(Thiophen-2-yl)-dioxaborolane : Suzuki coupling of thiopheneboronic acid with pinacol ester precursors .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- The target compound's fluorine substituents enhance electrophilicity, enabling efficient coupling with aryl halides. Similar reactivity is seen in 2-(3-methylsulfonylphenyl)-dioxaborolane, where the SO₂CH₃ group accelerates oxidative addition .

- Steric Challenges : Bulky substituents (e.g., 2-CH₃ in the target) may slow transmetallation but improve selectivity in polyhalogenated substrates .

C-H Borylation :

- Fluorinated boronates like the target compound are less common in C-H borylation due to fluorine's strong EWG nature, which can deactivate the arene. However, modified ligands (e.g., Ir(COD)OMe) enable such transformations .

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A representative procedure involves the reaction of 3,6-difluoro-2-methylphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and base.

| Parameter | Details |

|---|---|

| Aryl halide | 3,6-Difluoro-2-methylphenyl bromide |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd2(dba)3 or Pd(dppf)Cl2·CH2Cl2 |

| Ligand | Tricyclohexylphosphine or dppf |

| Base | Potassium acetate or cesium carbonate |

| Solvent | 1,4-Dioxane |

| Temperature | 70–120 °C (microwave or conventional heating) |

| Reaction time | 0.5 to 2 hours |

| Atmosphere | Argon or nitrogen |

| Yield | Typically 50–75% |

Example procedure:

In a dry flask under argon, 3,6-difluoro-2-methylphenyl bromide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd2(dba)3 (2–3 mol%), tricyclohexylphosphine (5 mol%), and potassium acetate (2 equiv) are combined in 1,4-dioxane. The mixture is heated at 100 °C for 1 hour under microwave irradiation or conventional heating. After cooling, the reaction mixture is filtered, extracted, and purified by chromatography to isolate the target boronate ester.

Alternative Methods: Lithiation Followed by Borylation

Another approach involves lithiation of the aromatic substrate followed by quenching with a boron electrophile such as pinacolborane or pinacolboronate esters.

| Parameter | Details |

|---|---|

| Starting material | 3,6-Difluoro-2-methylbenzene or derivative |

| Lithiation reagent | n-Butyllithium or lithium diisopropylamide (LDA) |

| Boron electrophile | Pinacolborane or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Solvent | THF or diethyl ether |

| Temperature | -78 °C to 0 °C |

| Reaction time | 1–5 hours |

| Work-up | Quench with boron reagent, aqueous work-up |

| Yield | Moderate to good |

This method requires careful control of temperature and stoichiometry to avoid side reactions and is less commonly used for fluorinated aromatic compounds due to possible lithium-fluorine exchange.

Synthesis of Pinacol Boronate Ester from Boronic Acid Intermediate

In some synthetic routes, the boronic acid intermediate is first prepared by metalation or halogen-lithium exchange, then converted to the pinacol boronate ester by reaction with pinacol and drying agents such as magnesium sulfate.

| Step | Reagents and Conditions |

|---|---|

| Boronic acid formation | From aryl halide via palladium catalysis or lithiation |

| Esterification | Pinacol (1.05 equiv), MgSO4 (1 equiv), dry solvent (e.g., dichloromethane), room temperature, 16 h |

| Purification | Filtration through Celite, solvent removal |

This approach is useful for isolating stable boronate esters suitable for cross-coupling reactions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The palladium-catalyzed borylation is the most efficient and widely applied method for preparing 2-(3,6-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offering good yields and scalability.

Microwave-assisted heating significantly reduces reaction time and can improve yields by enhancing catalyst turnover.

The presence of fluorine atoms on the aromatic ring affects the reactivity and regioselectivity of borylation, necessitating optimized catalyst and base systems.

Purification typically involves filtration to remove palladium residues and chromatographic techniques to isolate the pure boronate ester.

The boronate ester product is stable under ambient conditions and serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what analytical methods validate its purity?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct boronation of the precursor aryl halide using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Key steps include:

- Precursor preparation : Halogenation of 3,6-difluoro-2-methylbenzene derivatives.

- Boronation : Reaction with pinacolborane (Bpin) in the presence of a base (e.g., KOAc) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization.

- Characterization : ¹H/¹⁹F/¹¹B NMR for structural confirmation, GC-MS for purity (>95%), and X-ray crystallography for solid-state analysis (if crystalline) .

Q. How does the steric and electronic environment of the 3,6-difluoro-2-methylphenyl group influence reactivity in cross-coupling reactions?

- Methodology :

- Steric effects : The methyl group at the 2-position increases steric hindrance, potentially slowing transmetallation steps. Compare reaction rates with analogous non-methylated boronic esters using kinetic studies.

- Electronic effects : Fluorine substituents at 3- and 6-positions enhance electrophilicity of the boron center, accelerating coupling with electron-rich aryl halides. Use Hammett constants (σ) to quantify electronic contributions .

- Control experiments : Substitute fluorine with hydrogen or methyl groups to isolate electronic/steric contributions .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., moisture, temperature)?

- Methodology :

- Hydrolytic stability : Monitor decomposition in D₂O/CD₃CN mixtures via ¹¹B NMR. Fluorinated arylboronates typically exhibit enhanced moisture resistance due to electron-withdrawing F groups .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition temperatures. Store under argon at –20°C to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this boronate in Suzuki-Miyaura couplings with heteroaromatic substrates?

- Methodology :

- DFT calculations : Optimize geometries of transition states using Gaussian or ORCA software. Compare activation energies for coupling with pyridines vs. thiophenes.

- NBO analysis : Quantify charge distribution at boron and aryl halide carbons to identify electron-deficient sites.

- Experimental validation : Synthesize predicted adducts and characterize via XRD to confirm regioselectivity .

Q. What role does this compound play in photoinduced borylation reactions, and how do substituents affect quantum yields?

- Methodology :

- Photoreactor setup : Irradiate solutions (e.g., in THF) with UV light (λ = 365 nm) in the presence of iridium photocatalysts (e.g., [Ir(ppy)₃]).

- Quantum yield calculation : Use actinometry (ferrioxalate actinometer) to measure photon absorption efficiency.

- Substituent effects : Replace fluorine with electron-donating groups (e.g., –OCH₃) and compare reaction rates via in-situ UV-Vis monitoring .

Q. Can this boronate act as a directing group in C–H functionalization reactions, and what mechanistic insights support this?

- Methodology :

- Substrate design : Incorporate the boronate into meta-substituted arenes and subject to Pd-catalyzed C–H activation.

- Mechanistic probes : Use deuterium-labeling experiments (e.g., C₆D₆ solvent) and kinetic isotope effects (KIE) to assess rate-determining steps.

- Spectroscopic evidence : In-situ IR or EPR to detect intermediates (e.g., Pd–boron complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.